N-{2-[(pyridin-3-ylmethyl)carbamoyl]phenyl}-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
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Overview
Description
N-(2-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}PHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a combination of pyridine, thiophene, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}PHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyridine and thiophene intermediates, followed by their coupling with a piperidine derivative. Common reagents used in these reactions include organometallic catalysts, such as palladium or copper, and various solvents like dimethylformamide or tetrahydrofuran. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common in industrial settings to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}PHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
Scientific Research Applications
N-(2-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}PHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can serve as a probe to study biological pathways and interactions.
Medicine: It has potential as a therapeutic agent due to its unique structural features.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which N-(2-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}PHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-{[(PYRIDIN-2-YL)METHYL]CARBAMOYL}PHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE
- N-(2-{[(PYRIDIN-4-YL)METHYL]CARBAMOYL}PHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE
Uniqueness
The uniqueness of N-(2-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}PHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE lies in its specific arrangement of functional groups, which can confer distinct biological activities and chemical reactivity compared to its analogs .
Properties
Molecular Formula |
C23H24N4O4S2 |
---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
N-[2-(pyridin-3-ylmethylcarbamoyl)phenyl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C23H24N4O4S2/c28-22(18-9-12-27(13-10-18)33(30,31)21-8-4-14-32-21)26-20-7-2-1-6-19(20)23(29)25-16-17-5-3-11-24-15-17/h1-8,11,14-15,18H,9-10,12-13,16H2,(H,25,29)(H,26,28) |
InChI Key |
CRZXPFJNSZKDQX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2C(=O)NCC3=CN=CC=C3)S(=O)(=O)C4=CC=CS4 |
Origin of Product |
United States |
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